molecular formula C11H12INO2 B3011963 4-[(3-Iodophenyl)carbonyl]morpholine CAS No. 349118-63-4

4-[(3-Iodophenyl)carbonyl]morpholine

Cat. No.: B3011963
CAS No.: 349118-63-4
M. Wt: 317.126
InChI Key: VWAKWEOSFXJLFH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[(3-Iodophenyl)carbonyl]morpholine typically involves the reaction of 3-iodobenzoic acid with morpholine in the presence of a coupling reagent . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of morpholine to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

4-[(3-Iodophenyl)carbonyl]morpholine can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

4-[(3-Iodophenyl)carbonyl]morpholine, with the molecular formula C11_{11}H12_{12}INO2_2, is an organic compound characterized by a morpholine ring attached to a carbonyl group linked to a 3-iodophenyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The presence of iodine in the phenyl group is noteworthy as it may enhance the compound's reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic addition reactions and carbonyl transformations. Although specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized using various methodologies, emphasizing the versatility of synthetic approaches available for morpholine derivatives.

Antimicrobial Activity

Similar compounds have also been investigated for their antimicrobial properties. The interaction of such morpholine derivatives with bacterial and fungal targets has been documented, indicating that this compound may possess similar activities. The presence of the iodine atom could enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesUnique Aspects
4-[(4-Iodophenyl)carbonyl]morpholineSimilar morpholine structure but para substitutionPotentially different biological activity profile
4-(Chlorophenyl)carbonylmorpholineContains chlorine instead of iodineVarying reactivity due to different halogen
4-(Fluorophenyl)carbonylmorpholineFluorine substitution on the phenyl ringEnhanced metabolic stability due to fluorine
4-(Bromophenyl)carbonylmorpholineBromine substitutionDifferent electronic properties affecting reactivity

The unique presence of iodine in this compound may contribute to its distinctive reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights its potential applications in drug development:

  • Anticancer Research : Studies involving morpholine derivatives have demonstrated their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Studies : Investigations into similar compounds have shown effectiveness against resistant strains of bacteria and fungi, emphasizing the need for further exploration of this compound's antimicrobial potential.

Properties

IUPAC Name

(3-iodophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAKWEOSFXJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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